4-Ethyl-2-methoxy-1,3-thiazole-5-carboxylic acid
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Overview
Description
4-Ethyl-2-methoxy-1,3-thiazole-5-carboxylic acid is a heterocyclic organic compound containing a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2-methoxy-1,3-thiazole-5-carboxylic acid typically involves the reaction of appropriate thiazole precursors with ethyl and methoxy substituents under controlled conditions. One common method includes the cyclization of thioamides with α-haloketones in the presence of a base . The reaction conditions often require refluxing in solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-2-methoxy-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and amines are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .
Scientific Research Applications
4-Ethyl-2-methoxy-1,3-thiazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Thiazole derivatives are studied for their antimicrobial, antifungal, and antiviral properties.
Industry: It is used in the synthesis of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 4-Ethyl-2-methoxy-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and derivative used.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-trifluoromethyl-5-thiazolecarboxylic acid: Another thiazole derivative with similar structural features.
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid: A related compound with a thiadiazole ring instead of a thiazole ring.
Uniqueness
4-Ethyl-2-methoxy-1,3-thiazole-5-carboxylic acid is unique due to its specific ethyl and methoxy substituents, which can influence its chemical reactivity and biological activity. These substituents can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H9NO3S |
---|---|
Molecular Weight |
187.22 g/mol |
IUPAC Name |
4-ethyl-2-methoxy-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C7H9NO3S/c1-3-4-5(6(9)10)12-7(8-4)11-2/h3H2,1-2H3,(H,9,10) |
InChI Key |
SYFYDAYATRDJTN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC(=N1)OC)C(=O)O |
Origin of Product |
United States |
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